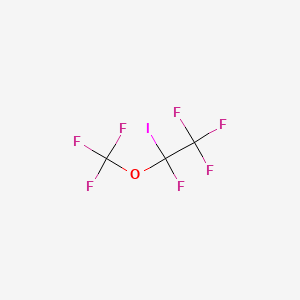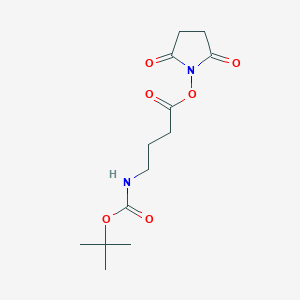
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate
概要
説明
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate (2,5-DPB) is an organic compound that has been used in a variety of scientific research applications. It is a stable and non-toxic compound that is used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology. 2,5-DPB is an important tool for researchers due to its ability to act as a substrate or reactant in a variety of chemical reactions. Additionally, 2,5-DPB is a useful reagent in organic synthesis and can be used to synthesize a variety of organic compounds.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate has been used in a variety of scientific research applications. It is a useful reagent in organic synthesis and can be used to synthesize a variety of organic compounds. Additionally, this compound is an important tool for researchers due to its ability to act as a substrate or reactant in a variety of chemical reactions. For example, this compound has been used in the synthesis of a variety of heterocyclic compounds and in the synthesis of a variety of pharmaceuticals. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as polymers and dyes.
作用機序
Target of Action
Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels .
Mode of Action
It is plausible that the compound may interact with its targets in a similar manner to related compounds, which inhibit calcium currents mediated by cav 12 (L-type) channels .
Pharmacokinetics
One study has shown that a similar compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
A similar compound has been shown to be effective in various pain models, suggesting potential analgesic effects .
実験室実験の利点と制限
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate is a relatively safe and non-toxic compound that is suitable for use in a variety of laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of chemical reactions. Additionally, this compound can act as a substrate or catalyst in a variety of reactions, allowing researchers to synthesize a variety of organic compounds. However, this compound is not suitable for use in all laboratory experiments and should not be used in experiments involving humans or animals.
将来の方向性
2,5-Dioxopyrrolidin-1-yl 4-(tert-butoxycarbonylamino)butanoate has a variety of potential applications in scientific research. Future research should focus on determining the effects of this compound on other enzymes and signaling pathways, as well as its potential applications in drug synthesis. Additionally, further research should be conducted to determine the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments. Additionally, future research should focus on developing new methods for synthesizing this compound and on exploring its potential applications in other areas, such as polymer synthesis and dye synthesis.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-13(2,3)20-12(19)14-8-4-5-11(18)21-15-9(16)6-7-10(15)17/h4-8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHPNVGBJRBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


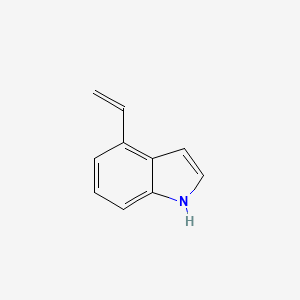
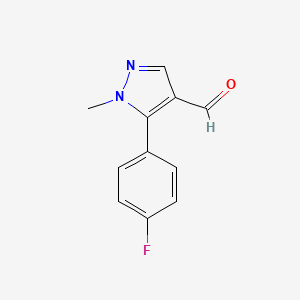
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)
![N-{2-[Hydroxy(phenyl)methyl]-3-methoxyphenyl}-2,2-dimethylpropanamide](/img/structure/B3150485.png)

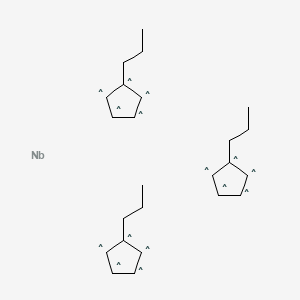


![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)
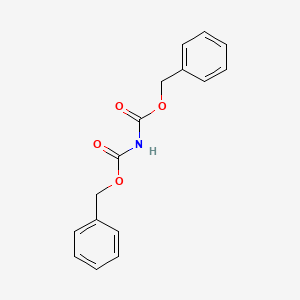
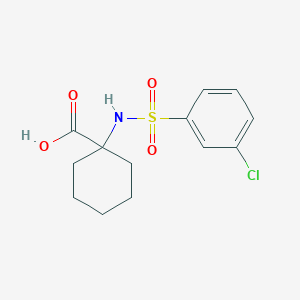
acetate](/img/structure/B3150543.png)
